

Unveiling the Atomic Architecture of Nickel-61: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental atomic properties of **Nickel-61** (⁶¹Ni), a stable isotope of nickel. A thorough understanding of its electron configuration and atomic radius is critical for applications in various scientific and biomedical fields, including nuclear magnetic resonance (NMR) spectroscopy, catalyst development, and the study of metalloproteins.

Core Atomic Properties of Nickel-61

Nickel (Ni) is a transition metal with an atomic number of 28, indicating that a neutral nickel atom possesses 28 protons and 28 electrons.[1][2][3][4] The isotope **Nickel-61** is distinguished by its mass number of 61, signifying a nucleus containing 28 protons and 33 neutrons.[5] As a stable isotope, **Nickel-61** does not undergo radioactive decay.[5]

Electron Configuration

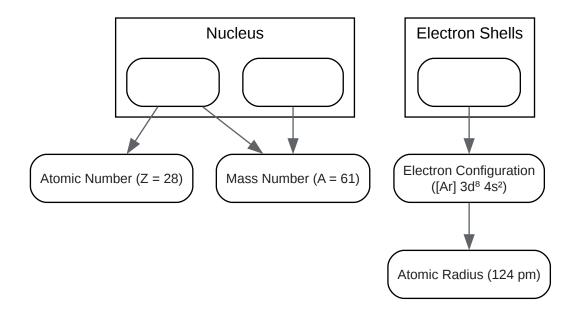
The arrangement of electrons in an atom's orbitals, its electron configuration, dictates its chemical behavior. For **Nickel-61**, the electron configuration is identical to that of the most common nickel isotope, as the number of electrons remains the same. The ground state electron configuration of a neutral Nickel atom is 1s² 2s² 2p⁶ 3s² 3p⁶ 3d⁸ 4s².[6][7] This can be represented in a condensed form as [Ar] 3d⁸ 4s², where [Ar] denotes the electron configuration of the noble gas Argon.[1][4][8][9]

While the Madelung energy ordering rule suggests the 4s orbital is filled before the 3d orbital, the energy levels of the 3d and 4s orbitals in nickel are very close.[1] This proximity has led to some discussion in the scientific literature regarding an alternative configuration of [Ar] 3d⁹ 4s¹. However, the experimentally determined lowest energy state of the nickel atom corresponds to the [Ar] 3d⁸ 4s² configuration.[1]

Atomic Radius

The atomic radius of an element provides insight into its size and is a crucial parameter in determining bond lengths and molecular structures. The atomic radius of Nickel is influenced by the method of measurement. The empirical atomic radius of Nickel is approximately 124 picometers (pm).[1] Other sources may cite slightly different values depending on whether it is the covalent or van der Waals radius being reported. Specifically for **Nickel-61**, an atomic radius of 124 pm is documented.[10]

Quantitative Data Summary


For ease of comparison, the key quantitative data for **Nickel-61** are summarized in the table below.

Property	Value
Atomic Number (Z)	28
Mass Number (A)	61
Number of Protons	28
Number of Neutrons	33
Number of Electrons	28
Electron Configuration	[Ar] 3d ⁸ 4s ²
Atomic Radius	124 pm

Logical Relationship of Atomic Properties

The following diagram illustrates the fundamental relationships between the subatomic particles of **Nickel-61** and its resulting atomic properties.

Click to download full resolution via product page

Atomic Properties of Nickel-61

Experimental Protocols

The determination of electron configuration and atomic radius relies on established experimental techniques.

Electron Configuration: The electron configuration of elements is primarily determined through X-ray Photoelectron Spectroscopy (XPS). In this technique, a sample is irradiated with X-rays, causing the ejection of core and valence electrons. By measuring the kinetic energy of these photoelectrons, their binding energies can be calculated. These binding energies are characteristic of the specific atomic orbitals from which the electrons were ejected, allowing for the empirical determination of the electron configuration.

Atomic Radius: The atomic radius of metals like nickel is typically determined using X-ray Diffraction (XRD) on a crystalline sample. The diffraction pattern produced when X-rays pass through the crystal lattice allows for the calculation of the unit cell dimensions. For a face-centered cubic (FCC) crystal structure, which is characteristic of nickel, the atomic radius (r) can be calculated from the lattice parameter (a) using the formula: $r = (a\sqrt{2})/4$.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Nickel Wikipedia [en.wikipedia.org]
- 2. Nickel Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 3. #28 Nickel Ni [hobart.k12.in.us]
- 4. Nickel | Ni (Element) PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 14928-10-0: Nickel61 | CymitQuimica [cymitquimica.com]
- 6. m.youtube.com [m.youtube.com]
- 7. webelements.com [webelements.com]
- 8. quora.com [quora.com]
- 9. What is the Electronic Configuration of Nickel [unacademy.com]
- 10. buyisotope.com [buyisotope.com]
- To cite this document: BenchChem. [Unveiling the Atomic Architecture of Nickel-61: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084663#electron-configuration-and-atomic-radius-of-nickel-61]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com